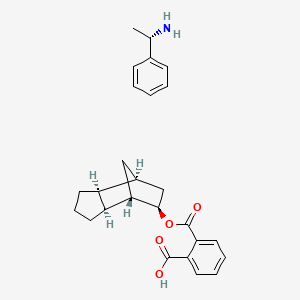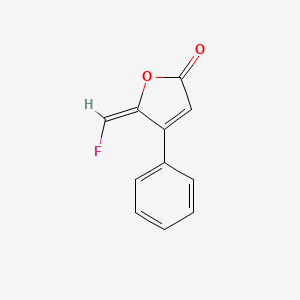
2-(3-Ethoxy-4-fluoro-5-(methylthio)phenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(3-Ethoxy-4-fluoro-5-(methylthio)phenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is a boronic acid derivative. Boronic acids are known for their versatility in organic synthesis, particularly in the formation of carbon-carbon bonds through Suzuki-Miyaura cross-coupling reactions. This compound is characterized by the presence of ethoxy, fluoro, and methylthio substituents on the phenyl ring, which can influence its reactivity and applications.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-Ethoxy-4-fluoro-5-(methylthio)phenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane typically involves the reaction of the corresponding aryl halide with bis(pinacolato)diboron in the presence of a palladium catalyst. The reaction is usually carried out under an inert atmosphere, such as nitrogen or argon, to prevent oxidation. Common solvents used include toluene or dioxane, and the reaction temperature is often maintained between 80-100°C.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the reaction. Additionally, purification methods such as recrystallization or chromatography are employed to obtain the compound in high purity.
化学反应分析
Types of Reactions
Oxidation: The methylthio group can undergo oxidation to form sulfoxides or sulfones.
Reduction: The fluoro and ethoxy groups are generally stable under reducing conditions, but the boronic ester can be reduced to the corresponding borane.
Substitution: The boronic ester group can participate in Suzuki-Miyaura cross-coupling reactions to form new carbon-carbon bonds.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Substitution: Palladium catalysts (e.g., Pd(PPh3)4) and bases (e.g., K2CO3) are commonly used in Suzuki-Miyaura reactions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Borane derivatives.
Substitution: Various biaryl compounds depending on the coupling partner.
科学研究应用
2-(3-Ethoxy-4-fluoro-5-(methylthio)phenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis, particularly in the formation of complex molecules through cross-coupling reactions.
Medicine: Investigated for its potential use in the synthesis of pharmaceuticals, particularly those requiring boronic acid derivatives.
Industry: Utilized in the production of advanced materials, such as polymers and electronic components, due to its unique chemical properties.
作用机制
The mechanism of action of 2-(3-Ethoxy-4-fluoro-5-(methylthio)phenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is primarily based on its ability to form stable complexes with various substrates. The boronic ester group can interact with diols and other nucleophiles, facilitating the formation of new chemical bonds. In biological systems, boronic acids can inhibit serine proteases by forming reversible covalent bonds with the active site serine residue.
相似化合物的比较
Similar Compounds
(3-Ethoxy-4-fluoro-5-(methylthio)phenyl)boronic acid: Similar structure but lacks the dioxaborolane moiety.
3-Ethoxy-4-fluoro-5-(methylthio)phenol: Contains a hydroxyl group instead of the boronic ester.
3-Ethoxy-4-fluoro-5-(methylthio)benzaldehyde: Features an aldehyde group in place of the boronic ester.
Uniqueness
2-(3-Ethoxy-4-fluoro-5-(methylthio)phenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is unique due to the presence of the dioxaborolane moiety, which enhances its stability and reactivity in cross-coupling reactions. This makes it a valuable intermediate in the synthesis of complex organic molecules and advanced materials.
属性
分子式 |
C15H22BFO3S |
|---|---|
分子量 |
312.2 g/mol |
IUPAC 名称 |
2-(3-ethoxy-4-fluoro-5-methylsulfanylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane |
InChI |
InChI=1S/C15H22BFO3S/c1-7-18-11-8-10(9-12(21-6)13(11)17)16-19-14(2,3)15(4,5)20-16/h8-9H,7H2,1-6H3 |
InChI 键 |
DIMUZTRORYVOSS-UHFFFAOYSA-N |
规范 SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC(=C(C(=C2)SC)F)OCC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![4-[2-[4-(Acetyloxy)phenyl]-1-ethyl-1-butenyl]phenyl-D-glucopyranosiduronic Acid Methyl Ester Triacetate](/img/structure/B14032848.png)
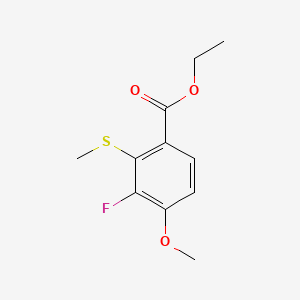
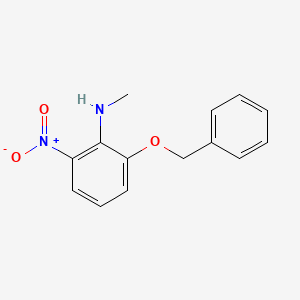
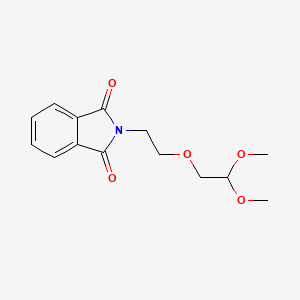
![6-nitro-3,4-dihydro-2H-pyrido[3,2-b][1,4]oxazine](/img/structure/B14032863.png)

![Diethyl [2,2-bis(diethoxyphosphoryl)ethyl]propanedioate](/img/structure/B14032867.png)
![3,6-dimethyl-1-oxo-N-[3-(1H-tetrazol-1-yl)phenyl]-3,4-dihydro-1H-isochromene-3-carboxamide](/img/structure/B14032868.png)
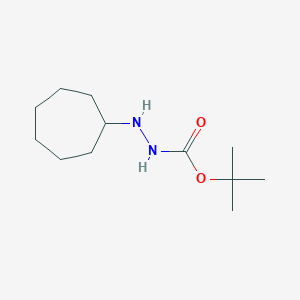

![(1-(sec-Butyl)-5-chloro-1H-benzo[d]imidazol-2-yl)methanol](/img/structure/B14032873.png)

